4-Chloro-1,3,5-triazin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

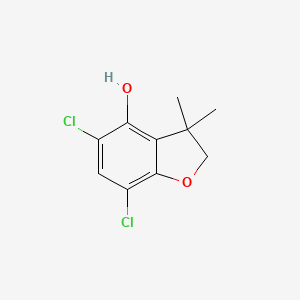

4-Cloro-1,3,5-triazin-2-ol es un compuesto heterocíclico con una estructura de anillo de triazina. Es conocido por sus versátiles propiedades químicas y se utiliza en diversas aplicaciones científicas e industriales. El compuesto se caracteriza por la presencia de un átomo de cloro y un grupo hidroxilo unidos al anillo de triazina, lo que contribuye a su reactividad y funcionalidad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 4-Cloro-1,3,5-triazin-2-ol generalmente implica la reacción del cloruro de cianúrico con agua en condiciones controladas. La reacción procede de la siguiente manera: [ \text{C}3\text{N}_3\text{Cl}_3 + \text{H}_2\text{O} \rightarrow \text{C}_3\text{N}_3\text{Cl}_2\text{OH} + \text{HCl} ] Esta reacción se lleva a cabo generalmente en un medio acuoso a un rango de temperatura de 0-5°C para asegurar la formación selectiva del producto deseado {_svg_1}.

Métodos de producción industrial

En entornos industriales, la producción de 4-Cloro-1,3,5-triazin-2-ol implica reactores a gran escala donde el cloruro de cianúrico se hidroliza en presencia de agua. La reacción se monitorea cuidadosamente para mantener niveles óptimos de temperatura y pH, asegurando un alto rendimiento y pureza del producto .

Análisis De Reacciones Químicas

Tipos de reacciones

4-Cloro-1,3,5-triazin-2-ol sufre varias reacciones químicas, que incluyen:

Sustitución nucleofílica: El átomo de cloro puede ser reemplazado por nucleófilos como aminas, alcoholes y tioles.

Oxidación y reducción: El compuesto puede participar en reacciones redox, aunque estas son menos comunes.

Reacciones de condensación: Puede reaccionar con otros compuestos para formar moléculas más grandes y complejas.

Reactivos y condiciones comunes

Sustitución nucleofílica: Los reactivos comunes incluyen aminas, alcoholes y tioles. Las reacciones se llevan a cabo típicamente en disolventes polares como agua o alcoholes a temperaturas moderadas.

Oxidación: Los agentes oxidantes como el peróxido de hidrógeno se pueden usar en condiciones controladas.

Condensación: Reacciones con aldehídos o cetonas en presencia de catalizadores ácidos o básicos.

Principales productos formados

Sustitución nucleofílica: Los productos incluyen triazinas sustituidas con varios grupos funcionales.

Oxidación: Derivados oxidados del anillo de triazina.

Condensación: Compuestos complejos basados en triazina con conjugación extendida.

Aplicaciones Científicas De Investigación

4-Cloro-1,3,5-triazin-2-ol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, incluidos productos farmacéuticos y agroquímicos.

Biología: Se emplea en el estudio de la inhibición enzimática y la modificación de proteínas.

Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente como agente antimicrobiano y anticancerígeno.

Industria: Se utiliza en la producción de colorantes, resinas y polímeros debido a su naturaleza reactiva

Mecanismo De Acción

El mecanismo de acción de 4-Cloro-1,3,5-triazin-2-ol implica su capacidad para formar enlaces covalentes con sitios nucleofílicos en biomoléculas. Esta reactividad se debe principalmente a la naturaleza electrofílica del átomo de cloro y el grupo hidroxilo en el anillo de triazina. El compuesto puede interactuar con aminoácidos, nucleótidos y otras moléculas biológicas, lo que lleva a modificaciones que afectan su función y actividad .

Comparación Con Compuestos Similares

Compuestos similares

2,4,6-Tricloro-1,3,5-triazina: Otro derivado de triazina con tres átomos de cloro, utilizado en aplicaciones similares pero con diferente reactividad.

2-Cloro-4,6-dimetoxi-1,3,5-triazina: Se utiliza como agente de acoplamiento en la síntesis de péptidos.

4,6-Dicloro-1,3,5-triazin-2-ilamina: Conocido por su uso en la síntesis de herbicidas y otros agroquímicos

Singularidad

4-Cloro-1,3,5-triazin-2-ol es único debido a su patrón de sustitución específico, que imparte reactividad y propiedades distintivas. La presencia de grupos cloro e hidroxilo permite una amplia gama de transformaciones químicas, lo que lo convierte en un intermedio valioso en varios procesos sintéticos .

Propiedades

IUPAC Name |

6-chloro-1H-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O/c4-2-5-1-6-3(8)7-2/h1H,(H,5,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCZBCAVNSXTFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B11782779.png)

![1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B11782816.png)

![2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11782830.png)